5-Methyl-2-(1-naphthylmethoxy)aniline
Description
Contextualizing Aniline (B41778) Derivatives in Contemporary Chemical Synthesis
Aniline and its derivatives are cornerstone compounds in the world of organic chemistry, serving as fundamental building blocks for a vast array of synthetic products across numerous industries. rasayanjournal.co.inresearchgate.net Their importance stems from the reactivity of the amino group attached to the aromatic ring, which allows for a wide range of chemical transformations.
In contemporary chemical synthesis, aniline derivatives are indispensable for several key sectors:
Pharmaceuticals: These compounds are crucial precursors for a multitude of medicinal agents. rsc.org A classic example is the synthesis of paracetamol (acetaminophen), a widely used analgesic, which originates from aniline. ekb.eg The versatility of the aniline scaffold allows chemists to synthesize a diverse range of drugs, including antibiotics, antidepressants, and anti-inflammatory medications. nih.gov
Dyes and Pigments: Historically and presently, the dye industry heavily relies on aniline and its derivatives. They are precursors to iconic dyes like indigo, the color of blue jeans, and a wide spectrum of azo dyes known for their vibrant colors and stability. rasayanjournal.co.innih.govijpsjournal.com
Polymers: A significant portion of global aniline production is directed towards the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. rasayanjournal.co.innih.gov These polymers are used in foams, coatings, and elastomers.
Agrochemicals: The agricultural sector utilizes aniline derivatives for the synthesis of various herbicides, pesticides, and fungicides, which are essential for crop protection and enhancing yield. nih.gov
Rubber Processing: Aniline derivatives such as phenylenediamines and diphenylamine (B1679370) act as antioxidants and vulcanization accelerators in the rubber industry, improving the durability and performance of products like tires and belts. rasayanjournal.co.innih.gov
| Industry | Application of Aniline Derivatives | Example |
|---|---|---|
| Pharmaceuticals | Starting material for active pharmaceutical ingredients (APIs) | Paracetamol (Acetaminophen) |
| Dyes & Pigments | Precursor to synthetic dyes | Indigo, Azo Dyes |
| Polymers | Precursor to polyurethanes | Methylene diphenyl diisocyanate (MDI) |
| Agrochemicals | Synthesis of herbicides and fungicides | Various crop protection chemicals |
| Rubber | Antioxidants and processing chemicals | Phenylenediamines |
The Naphthylmethoxy Moiety as a Distinct Structural Feature in Organic Molecules
The naphthylmethoxy group incorporates a naphthalene (B1677914) ring system linked via a methylene ether (-OCH2-). This moiety imparts specific and valuable properties to a molecule, making it a feature of significant interest in organic and medicinal chemistry.
Naphthalene itself is a bicyclic aromatic hydrocarbon that is planar and lipophilic. vedantu.comwikipedia.org These characteristics make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. nih.govijpsjournal.com The large, electron-rich surface area of the naphthalene ring allows for effective π-π stacking interactions with aromatic residues in proteins and enzymes. researchgate.net A vast number of FDA-approved drugs contain the naphthalene core, including the anti-inflammatory naproxen, the beta-blocker propranolol, and the antifungal terbinafine, highlighting its therapeutic importance. ekb.egnih.gov
The methoxy (B1213986) linker adds a degree of flexibility and acts as a spacer, allowing the bulky naphthalene group to orient itself optimally for binding within a receptor or active site. The ether linkage itself is relatively stable but can be cleaved under specific chemical conditions. numberanalytics.com In organic synthesis, the related 2-naphthylmethyl (NAP) ether group is widely used as a protecting group for alcohols, particularly in carbohydrate chemistry. nih.gov It is valued for its stability to certain reagents and the fact that it can be removed under specific oxidative or hydrogenolytic conditions, which may differ from the removal conditions for other protecting groups, allowing for selective deprotection strategies. rsc.orgnih.gov
| Component | Key Properties | Significance in Organic Molecules |
|---|---|---|
| Naphthalene Ring | Aromatic, planar, lipophilic, large surface area | Acts as a pharmacophore, facilitates π-π stacking, core of many FDA-approved drugs. ekb.egnih.gov |
| Methylene Ether (-OCH2-) Linker | Provides flexibility, acts as a spacer, relatively stable | Orients the naphthalene group for optimal binding, used as a protecting group in synthesis. numberanalytics.comnih.gov |
Research Significance of the 5-Methyl-2-(1-naphthylmethoxy)aniline Scaffold
The research significance of the this compound scaffold lies in the synergistic combination of its two primary components: the versatile substituted aniline core and the functionally significant naphthylmethoxy moiety. This unique structure presents itself as a valuable intermediate for developing novel compounds in several areas of chemical research.
The aniline portion of the molecule provides a key reactive handle. The primary amino group (-NH2) is a nucleophilic site that can readily undergo a variety of chemical transformations, including:
N-Alkylation and N-Acylation: To build more complex structures off the nitrogen atom.
Diazotization: Conversion of the amino group into a diazonium salt, which is an exceptionally versatile intermediate that can be substituted with a wide range of functional groups (e.g., -OH, -CN, halogens) through reactions like the Sandmeyer reaction.
Coupling Reactions: Participation in cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, essential for constructing complex molecular frameworks.
Meanwhile, the 5-methyl group on the aniline ring can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its reactivity and the properties of its downstream products. The 2-(1-naphthylmethoxy) group introduces the distinct properties of the naphthalene ring system, as discussed previously. Its lipophilicity and potential for specific non-covalent interactions (like π-stacking) make this scaffold a highly attractive starting point for the design of new biologically active molecules.
Therefore, the research significance can be summarized as follows:
Medicinal Chemistry: The scaffold is a prime candidate for the synthesis of novel therapeutic agents. The naphthalene portion could serve as an anchor to bind to biological targets, while the aniline portion could be modified to optimize potency, selectivity, and pharmacokinetic properties.
Materials Science: The combination of the aniline and naphthalene systems could be exploited to create novel organic materials. Aniline is a precursor to conducting polymers, and the naphthalene moiety could be used to tune the optical and electronic properties (e.g., fluorescence) of new materials.
Synthetic Intermediate: The compound serves as a pre-functionalized building block. It allows chemists to introduce a substituted aniline and a naphthylmethoxy group into a target molecule in a single step, potentially streamlining complex synthetic routes.
The fusion of a classical synthetic workhorse (aniline) with a privileged medicinal scaffold (naphthalene) makes this compound a molecule of considerable potential for exploration in advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-9-10-18(17(19)11-13)20-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMBMNFXSHSVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 5 Methyl 2 1 Naphthylmethoxy Aniline and Structural Analogues
Retrosynthetic Approaches to the 5-Methyl-2-(1-naphthylmethoxy)aniline Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. slideshare.net For this compound, the most logical disconnection is at the ether linkage, as this is a common and reliable bond-forming transformation in organic synthesis. amazonaws.com This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the C-O bond between the aniline (B41778) oxygen and the naphthylmethyl group. This suggests a nucleophilic substitution or a coupling reaction between a 2-amino-4-methylphenol (B1222752) derivative (synthon 1) and a 1-(halomethyl)naphthalene or a related electrophile (synthon 2).
Pathway B: An alternative, though less common, disconnection could involve the formation of the bond between the aromatic ring and the oxygen atom. This would point towards a coupling of 5-methylaniline with a 2-(1-naphthylmethoxy)aryl halide or triflate.
Pathway A is generally preferred due to the well-established reactivity of phenols in etherification reactions.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks.
Synthesis of Methylated and Methoxy-Substituted Aniline Derivatives
The synthesis of substituted anilines is a cornerstone of organic chemistry, with numerous methods available. beilstein-journals.orgbohrium.com For the required precursor, 2-amino-4-methylphenol, a common route starts from 4-methylphenol. Nitration of 4-methylphenol, followed by reduction of the nitro group, yields the desired product. The regioselectivity of the nitration is crucial and can be controlled by the choice of nitrating agent and reaction conditions.
Alternatively, modern synthetic methods, such as palladium-catalyzed amination of aryl halides, can be employed. acs.org For instance, 2-bromo-4-methylphenol (B149215) could be coupled with an ammonia (B1221849) equivalent to furnish 2-amino-4-methylphenol. The synthesis of related aniline derivatives often involves similar transformations, starting from appropriately substituted aromatic precursors. rsc.orgmdpi.comgoogle.comnih.gov
Preparation of Naphthylmethanol and Related Naphthylmethylating Reagents
1-Naphthylmethanol is a commercially available reagent. chemicalbook.comsigmaaldrich.com Should a laboratory synthesis be required, it can be prepared by the reduction of 1-naphthaldehyde (B104281) or 1-naphthoic acid using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
For the subsequent etherification step, 1-naphthylmethanol is often converted into a more reactive electrophile, a naphthylmethylating reagent. A common strategy is the conversion of the alcohol to the corresponding halide, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene, using reagents like thionyl chloride or phosphorus tribromide, respectively. google.com These halides are potent electrophiles in nucleophilic substitution reactions.
Etherification Chemistry in the Construction of the Naphthylmethoxy-Aniline Linkage
The formation of the ether bond is the key step in the synthesis of this compound. Several methods are available for the formation of aryl ethers.
Methods for O-Alkylation in Aromatic Systems
The O-alkylation of phenols is a widely used and reliable method for the synthesis of aryl ethers. tandfonline.comtandfonline.comacs.org The classical Williamson ether synthesis involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an S(_N)2 reaction. pharmaxchange.info In the context of synthesizing the target molecule, 2-amino-4-methylphenol would be treated with a base such as sodium hydride or potassium carbonate, followed by the addition of a 1-(halomethyl)naphthalene.
The choice of solvent can influence the outcome of the reaction, particularly the competition between O-alkylation and C-alkylation. pharmaxchange.info Polar aprotic solvents like DMF or acetone (B3395972) generally favor O-alkylation. More recent developments in O-alkylation include copper-catalyzed methods that can proceed under milder conditions. rsc.org
Cross-Coupling Strategies for Aryl Ether Formation
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. organic-chemistry.org These methods offer alternatives to the classical Williamson ether synthesis, particularly for the coupling of sterically hindered or electronically challenging substrates.
The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers. acs.orgorganic-chemistry.orggoogle.comwikipedia.org While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have enabled these reactions to proceed at lower temperatures. nih.gov
The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers. chem-station.comorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an alcohol. princeton.edu For the synthesis of this compound, this could involve the coupling of 2-amino-4-methylphenol with a 1-(halomethyl)naphthalene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the Buchwald-Hartwig ether synthesis.
Below is a table summarizing various synthetic strategies for the formation of the ether linkage in aryl ether synthesis:
| Method | Reactants | Catalyst/Reagent | General Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent | Well-established, high yields | Can require harsh conditions, potential for C-alkylation |
| Ullmann Condensation | Aryl Halide, Phenol | Copper catalyst | High temperature, polar solvent | Good for diaryl ethers | Often requires harsh conditions, stoichiometric copper |
| Buchwald-Hartwig Ether Synthesis | Aryl Halide/Triflate, Alcohol | Palladium catalyst, phosphine ligand, base | Anhydrous, inert atmosphere | Mild conditions, broad substrate scope | Catalyst and ligand can be expensive |
Amination and Reduction Reactions in the Synthesis of Aromatic Amines
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like this compound, this is typically achieved through the reduction of a corresponding nitroaromatic precursor.
The catalytic reduction of nitroaromatics stands as one of the most efficient and widely used methods for the preparation of aromatic amines. mdpi.comgoogle.com This method offers high chemoselectivity, often leaving other functional groups intact, and generally produces the desired amine in high yield. The general transformation is depicted below:
Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O
A variety of catalytic systems can be employed for this purpose, with the choice of catalyst and reaction conditions depending on the specific substrate and desired outcome.
Common Catalysts and Conditions for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature | 1-4 atm | Highly efficient and versatile. nih.gov |
| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Acetic Acid, Ethanol | Room Temperature | 1-4 atm | Adams' catalyst; effective for a broad range of substrates. |
| Raney Nickel (Raney Ni) | Hydrogen (H₂) or Hydrazine (N₂H₄) | Ethanol, Methanol | Room Temperature to 50°C | 1-50 atm | A cost-effective alternative to precious metal catalysts. |
| Iron (Fe) in Acidic Media | Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Water, Ethanol | Reflux | Atmospheric | The Béchamp reduction; a classic and economical method. |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Reflux | Atmospheric | Useful for selective reductions in the presence of other reducible groups. |
For the synthesis of this compound, a plausible precursor would be 1-(chloromethyl)naphthalene and 2-methoxy-5-methylaniline, which can be synthesized from 4-methyl-2-nitrophenol. The nitro group of the resulting intermediate, 1-((2-methoxy-5-methylphenyl)methoxy)naphthalene, would then be reduced. Given the presence of the naphthylmethoxy group, a mild and selective catalytic hydrogenation using Pd/C and H₂ at low pressure and room temperature would be a suitable choice to avoid any undesired side reactions. nih.gov
While catalytic hydrogenation of nitro compounds is prevalent, several other methods offer advantages in specific synthetic contexts.
Reductive Amination: This powerful one-pot reaction combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent to form a more substituted amine. masterorganicchemistry.comrsc.orgorganic-chemistry.org This method is particularly useful for synthesizing secondary and tertiary amines. For instance, a structural analogue of the target compound could potentially be synthesized by the reductive amination of 1-naphthaldehyde with 2-amino-5-methylphenol, followed by methylation of the phenolic hydroxyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Microwave-assisted reductive amination has also been shown to accelerate this reaction. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, a nucleophile such as ammonia or an amine can directly displace a leaving group (e.g., a halide). While not directly applicable to the final step of the target molecule's synthesis due to the electron-donating nature of the methoxy (B1213986) and methyl groups, this strategy is valuable for constructing substituted aniline precursors.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. This method offers broad substrate scope and functional group tolerance.
Development of Stereoselective Syntheses for Chiral Analogues
The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for the synthesis of chiral amines. nih.gov While this compound itself is not chiral, analogues could be designed to incorporate stereocenters, for example, by modifying the naphthylmethoxy group or introducing a chiral substituent on the aniline ring.
Several strategies can be employed to achieve stereoselectivity:
Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using chiral catalysts can afford chiral amines with high enantiomeric excess. Chiral phosphine ligands, often in complex with rhodium or iridium, are commonly used for this purpose.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed.
Biocatalysis: Enzymes such as transaminases are increasingly used for the synthesis of chiral amines. These biocatalysts can exhibit exquisite stereoselectivity and operate under mild reaction conditions.
Enantiospecific Cross-Coupling: Recent advancements have demonstrated the enantiospecific coupling of alkylboronic esters with aryl hydrazines under transition-metal-free conditions to produce chiral anilines. nih.gov This method proceeds with essentially complete enantiospecificity. Another approach involves the reaction of sulfonimidoyl fluorides with anilines, which proceeds with inversion of the stereocenter at the sulfur atom. wur.nl
Comparison of Stereoselective Methods for Chiral Amine Synthesis
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Chiral Metal Catalysts (e.g., Rh, Ir with chiral ligands) | High enantioselectivity, catalytic | Cost of precious metals and ligands |
| Chiral Auxiliaries | Stoichiometric chiral compounds | Predictable stereochemical outcome | Requires additional steps for attachment and removal |
| Biocatalysis | Enzymes (e.g., Transaminases) | High stereoselectivity, mild conditions, environmentally friendly | Substrate scope can be limited, requires specialized equipment |
| Enantiospecific Cross-Coupling | Boronic esters and aryl hydrazines | High enantiospecificity, transition-metal-free | Limited to specific substrate classes |
Isolation and Purification Techniques for Aromatic Amine Products
The successful synthesis of an aromatic amine is contingent upon its effective isolation and purification from the reaction mixture. Aromatic amines can be sensitive to oxidation, and their basicity can influence the choice of purification method.
Extraction: A standard workup for many organic reactions involves extraction. After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The basic nature of the amine allows for an acid wash (e.g., with dilute HCl) to remove non-basic impurities. The amine can then be recovered by basifying the aqueous layer and re-extracting.
Crystallization: If the aromatic amine product is a solid, crystallization is often the most effective method for purification. This technique relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.
Chromatography: Column chromatography is a versatile technique for purifying a wide range of organic compounds. For aromatic amines, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to peak tailing and poor separation due to the basicity of the amine. In such cases, the silica gel can be deactivated with a small amount of a base like triethylamine, or an alternative stationary phase such as alumina (B75360) can be used.
Distillation: For liquid aromatic amines, distillation can be an effective purification method, particularly for removing non-volatile impurities. Vacuum distillation is often employed for high-boiling amines to prevent decomposition at elevated temperatures. A patented process for the purification of aromatic amines obtained from the reduction of nitro compounds involves mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation. google.com
Mechanistic Investigations and Chemical Reactivity of 5 Methyl 2 1 Naphthylmethoxy Aniline
Reactivity Profiles of the Aromatic Amine Functionality
The amino group is a powerful activating, ortho-, para-directing substituent, which, in conjunction with the methyl and naphthylmethoxy groups, profoundly influences the reactivity of the benzene (B151609) ring.
The aniline (B41778) portion of the molecule is highly susceptible to electrophilic attack due to the strong electron-donating nature of the amino group. libretexts.orgbyjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. In 5-Methyl-2-(1-naphthylmethoxy)aniline, the positions are influenced by three groups:
Amino group (-NH₂): Strongly activating, ortho-, para-directing.
Naphthylmethoxy group (-OCH₂-C₁₀H₇): Activating, ortho-, para-directing.
Methyl group (-CH₃): Weakly activating, ortho-, para-directing.
The combined effect of these groups makes the aniline ring exceptionally reactive. The primary sites for electrophilic substitution are the positions ortho and para to the amino group (positions 3, 4, and 6). However, position 2 is blocked by the naphthylmethoxy group, and position 5 is occupied by the methyl group. Therefore, electrophilic attack is predicted to occur predominantly at positions 4 and 6.
Given the high reactivity, reactions like halogenation can proceed readily, even without a catalyst, potentially leading to multiple substitutions. libretexts.orgbyjus.com To achieve monosubstitution, the reactivity of the amino group often needs to be moderated. This is typically accomplished by converting the amine to an amide (e.g., an acetanilide) via acylation. The acetyl group attenuates the activating influence, allowing for more controlled substitution. libretexts.org The modifying group can later be removed by hydrolysis to restore the amine functionality.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position on Aniline Ring | Activating/Deactivating Influence | Predicted Reactivity | Steric Hindrance |
|---|---|---|---|
| Position 3 | Ortho to -OCH₂R, Meta to -NH₂, Meta to -CH₃ | Moderately Activated | Low |
| Position 4 | Para to -OCH₂R, Ortho to -CH₃, Meta to -NH₂ | Strongly Activated | Low |
| Position 6 | Ortho to -NH₂, Para to -CH₃, Meta to -OCH₂R | Strongly Activated | Moderate (from Naphthylmethoxy group) |
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily undergoes reactions such as alkylation and acylation. ncert.nic.in
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine) yields the corresponding amide. This reaction is often used as a protective strategy in synthesis. ncert.nic.in
Alkylation: The reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging. jocpr.com Reductive amination, using an aldehyde or ketone with a reducing agent, offers a more controlled method for N-alkylation. jocpr.com
Diazotization: A crucial transformation of primary aromatic amines is their reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. libretexts.org This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts) or other related transformations, allowing the introduction of -Cl, -Br, -CN, -OH, and -F (via the Schiemann reaction). libretexts.org
Aniline derivatives are susceptible to oxidation, and often discolor upon exposure to air and light due to the formation of colored impurities. ncert.nic.in The oxidation can be complex, yielding a variety of products including nitroso, nitro, and polymeric compounds. The oxidation of amine compounds can proceed via N-centered radicals, which are highly reactive species. nih.gov The presence of multiple activating groups on the ring in this compound likely increases its susceptibility to oxidative decomposition.
Theoretical studies on the reaction of aniline with methyl radicals have shown two primary competing pathways:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the amino group to form an N-centered radical (C₆H₅NH•) and methane. nih.govnih.govresearchgate.net
Radical Addition: The radical can add to the aromatic ring, primarily at the ortho position, to form a substituted intermediate. nih.govnih.gov
For this compound, hydrogen abstraction from the -NH₂ group would be a highly probable pathway in the presence of a radical source. Radical addition would likely be directed to the electron-rich and sterically accessible positions of the aniline ring.
Transformations and Stability of the Naphthyl Ether Moiety
The 1-naphthylmethoxy group is a type of benzyl (B1604629) ether, where the oxygen is attached to a methylene (B1212753) bridge (-CH₂-), which is then connected to the naphthyl ring. This benzylic ether linkage has distinct reactivity.
Ethers are generally stable, but the C-O bond can be cleaved under specific conditions. byjus.com The naphthylmethyl (Nap) ether group, in particular, is a common protecting group in organic synthesis, and its cleavage has been well-studied.
Table 2: Common Reagents for Naphthylmethyl Ether Cleavage
| Cleavage Method | Reagent(s) | Mechanism Type | Typical Conditions |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C or Pd(OH)₂ | Reductive Cleavage | 3 atm H₂, Ethanolic Ethyl Acetate (B1210297) nih.gov |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative | CH₂Cl₂/H₂O rsc.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | SN1 or SN2 | Forcing conditions, heat masterorganicchemistry.commasterorganicchemistry.com |
Hydrogenolytic Cleavage: The benzylic C-O bond is susceptible to hydrogenolysis. Using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide (B78521) in the presence of hydrogen gas, the ether can be cleaved to yield 5-methyl-2-hydroxyaniline and 1-methylnaphthalene. nih.gov This method is often preferred for its mild conditions.
Oxidative Cleavage: Naphthylmethyl ethers can be selectively cleaved in the presence of other protecting groups like benzyl ethers using oxidizing agents. A common reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org
Acidic Cleavage: Strong acids like HBr or HI can cleave ethers. masterorganicchemistry.comwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For the benzylic ether in this compound, the cleavage would likely proceed via an Sₙ1-type mechanism due to the stability of the resulting naphthylmethyl carbocation. This would yield 5-methyl-2-aminophenol and 1-(halomethyl)naphthalene.
Advanced Spectroscopic and Analytical Characterization of 5 Methyl 2 1 Naphthylmethoxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise structure of 5-Methyl-2-(1-naphthylmethoxy)aniline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum would provide critical information about the number and electronic environment of the protons in the molecule. Each unique proton or group of equivalent protons would produce a distinct signal (resonance) in the spectrum. The position of this signal, its chemical shift (δ), is indicative of the local electronic environment. For instance, protons on the aromatic rings would appear in the downfield region (typically δ 6.5-8.5 ppm), while the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the naphthylmethoxy group would resonate in the upfield region.
The integration of these signals would correspond to the number of protons generating the signal. Furthermore, the splitting pattern of each signal, known as spin-spin coupling, would reveal the number of neighboring protons. This coupling analysis is invaluable for establishing the connectivity between different parts of the molecule. For example, the protons on the aniline (B41778) and naphthalene (B1677914) rings would exhibit complex splitting patterns due to coupling with their adjacent protons.
Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.1 - 7.4 | Multiplet | 7H | Naphthyl-H |
| ~ 7.0 - 6.6 | Multiplet | 3H | Aniline-H |
| ~ 5.3 | Singlet | 2H | O-CH₂-Naphthyl |
| ~ 4.5 | Broad Singlet | 2H | NH₂ |
Carbon-13 (¹³C) NMR for Backbone Elucidation
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would produce a signal, and its chemical shift would indicate its hybridization (sp³, sp²) and the nature of the atoms attached to it.
Aromatic carbons would be observed in the δ 110-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methyl carbon would be found in the upfield region (around δ 20 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 150 - 110 | Aromatic C (Aniline & Naphthyl) |
| ~ 70 | O-CH₂ |
Multidimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, multidimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the aniline and naphthalene rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the methylene protons to the carbons of the naphthalene ring and the aniline ring, and the methyl protons to the carbons of the aniline ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would identify protons that are close to each other in space, even if they are not directly bonded. This information would be vital for determining the three-dimensional conformation of the molecule, such as the relative orientation of the naphthyl and aniline rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: The primary amine (NH₂) group would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds in the aniline and naphthalene rings would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The ether linkage (Ar-O-CH₂) would produce a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ range for an aryl alkyl ether.
N-H Bending: The scissoring vibration of the NH₂ group would be expected around 1600 cm⁻¹.
Hypothetical IR Absorption Bands for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3450, 3350 | Medium | N-H stretch (asymmetric & symmetric) |
| ~ 3050 | Medium-Weak | Aromatic C-H stretch |
| ~ 2950, 2870 | Medium-Weak | Aliphatic C-H stretch |
| ~ 1600, 1500, 1450 | Strong-Medium | Aromatic C=C stretch |
| ~ 1620 | Medium | N-H bend |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern.
In an electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The molecular ion would then undergo fragmentation, breaking into smaller, characteristic charged fragments.
The fragmentation pattern would be highly informative. For instance, a prominent fragment would be expected from the cleavage of the benzylic C-O bond, leading to the formation of a stable naphthylmethyl cation (m/z 141). Other significant fragments could arise from the loss of the methyl group or from cleavages within the aniline ring. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which would confirm the elemental composition of the molecule.
Hypothetical Key Fragments in the Mass Spectrum of this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| m/z | Proposed Fragment |
|---|---|
| 263 | [M]⁺• (Molecular Ion) |
| 141 | [C₁₀H₇CH₂]⁺ (Naphthylmethyl cation) |
| 122 | [M - C₁₀H₇CH₂O]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides highly accurate mass measurements, which in turn allows for the unambiguous confirmation of a molecule's chemical formula.
Detailed research findings from HRMS analysis of this compound are not extensively available in publicly accessible scientific literature. However, a theoretical analysis can predict the expected values. The molecular formula for this compound is C18H17NO. The expected monoisotopic mass can be calculated and would be the target value in an HRMS experiment.
| Parameter | Expected Value |
| Molecular Formula | C18H17NO |
| Monoisotopic Mass | Data not available |
| Calculated m/z | Data not available |
| Ionization Mode | Data not available |
This table is based on theoretical calculations and does not represent published experimental data.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light, offering insights into its electronic structure and environment.
Specific experimental data detailing the UV-Vis absorption maxima (λmax) and fluorescence emission spectra for this compound are not readily found in peer-reviewed journals. Generally, aniline derivatives exhibit absorption bands in the UV region. ias.ac.in The presence of the naphthylmethoxy group is expected to influence the electronic transitions, likely causing a shift in the absorption and emission wavelengths compared to simpler anilines.
| Spectroscopic Technique | Parameter | Value |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Data not available |
| Fluorescence Spectroscopy | Emission Maximum (λem) | Data not available |
| Solvent | Data not available |
This table highlights the absence of specific published experimental data for this compound.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and crystal packing.
A search of crystallographic databases reveals that the crystal structure of this compound has not been reported. Therefore, experimental data on its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, are currently unavailable.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
This table indicates that no crystallographic data has been published for this compound.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for analyzing its presence in complex mixtures. genprice.com These methods separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
While general methods for the analysis of aniline derivatives by chromatography are well-established, specific validated methods for the purity assessment of this compound are not detailed in the available literature. The development of such a method would involve the selection of an appropriate column, mobile phase composition, and detector.
| Chromatographic Method | Parameter | Condition |
| HPLC | Column | Data not available |
| Mobile Phase | Data not available | |
| Flow Rate | Data not available | |
| Detector | Data not available | |
| Retention Time | Data not available | |
| GC | Column | Data not available |
| Carrier Gas | Data not available | |
| Temperature Program | Data not available | |
| Detector | Data not available | |
| Retention Time | Data not available |
This table illustrates the lack of specific, published chromatographic methods for this compound.
Lack of Publicly Available Research on the Computational and Theoretical Chemistry of this compound
Following a comprehensive search of scholarly databases and scientific literature, it has been determined that there is no publicly available research focused on the computational and theoretical chemistry of the specific compound this compound.
Searches for studies involving Density Functional Theory (DFT), ab initio methods, molecular dynamics simulations, or computational analyses of reaction mechanisms for this particular molecule did not yield any relevant results. Consequently, the detailed article requested, structured around quantum chemical calculations, molecular modeling, and reaction mechanism elucidation, cannot be generated with scientific accuracy and adherence to the specified detailed outline.
The required subsections, including investigations of electronic structure, conformational landscapes, spectroscopic predictions, molecular flexibility, and transition states, necessitate specific data from dedicated research on this compound. Without such foundational studies, any attempt to create the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.
Therefore, the generation of the article focusing on the computational and theoretical chemistry of this compound is not possible at this time due to the absence of requisite scientific data in the public domain.
Computational and Theoretical Chemistry Studies on 5 Methyl 2 1 Naphthylmethoxy Aniline
Structure-Property Relationship Studies
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focusing on the structure-property relationships of 5-Methyl-2-(1-naphthylmethoxy)aniline. While research exists on various other aniline (B41778) derivatives, data directly pertaining to the influence of the specific combination of a methyl group at the 5-position and a 1-naphthylmethoxy group at the 2-position of the aniline core on its chemical and physical properties is not publicly available.
Theoretical calculations, often employing methods like Density Functional Theory (DFT), are frequently used to predict and analyze the vibrational spectra (infrared and Raman) and thermodynamic parameters of substituted anilines. researchgate.net These analyses provide insights into the molecule's stability and reactivity. Furthermore, computational studies can elucidate the kinetics and mechanisms of reactions involving aniline derivatives, such as their interactions with radicals in atmospheric chemistry. mdpi.com
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its structure-property relationships. The unique steric and electronic contributions of the bulky 1-naphthylmethoxy group in conjunction with the methyl group would require dedicated computational analysis to be understood.
Research Applications and Emerging Directions for 5 Methyl 2 1 Naphthylmethoxy Aniline in Chemical Science
Application as a Core Building Block in Advanced Organic Synthesis
There is no available scientific literature that demonstrates the use of 5-Methyl-2-(1-naphthylmethoxy)aniline as a precursor for the synthesis of complex organic scaffolds or in the construction of nitrogen-containing heterocycles. While aniline (B41778) derivatives are fundamental in many synthetic pathways, the specific utility of this compound has not been reported.
Exploration in Materials Chemistry and Polymer Science
Similarly, the role of this compound in materials science is undefined. No research could be found to support its use as a monomer for the synthesis of functional polymeric materials or in the development of novel stationary phases for chromatography. The properties that would make it a candidate for such applications have not been investigated or published.
Role in the Design and Synthesis of Ligands for Catalytic Systems
The design of ligands is a crucial aspect of developing advanced catalytic systems. However, there are no studies indicating that this compound has been employed for this purpose. The specific structural and electronic properties it might confer upon a metal center in a catalytic complex remain unexplored.
Chiral Ligand Synthesis and Evaluation
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to creating single-enantiomer products, which is crucial in the pharmaceutical and fine chemical industries. The molecular architecture of this compound, featuring a primary aromatic amine, makes it a viable starting material or scaffold for the construction of more complex chiral ligands.
The amino group provides a reactive handle for the introduction of chiral auxiliaries or for coordination to metal centers. The presence of the bulky 1-naphthylmethoxy group is significant. This substituent can play a crucial role in creating a defined chiral environment around a metal center when the compound is incorporated into a ligand. The steric hindrance it provides can influence the binding of substrates and reagents, thereby directing the stereochemical outcome of a catalytic reaction.
Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound
| Reaction Type | Metal Catalyst | Potential Substrate | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric Hydrosilylation | Palladium, Platinum | Ketones, imines | Chiral silyl (B83357) ethers, amines |
| Asymmetric C-C Coupling | Palladium, Nickel | Aryl halides, organometallics | Chiral biaryls |
Contribution to Fundamental Understanding of Aromatic Amine and Ether Chemistry
Studies on this molecule could provide valuable insights into:
Electronic Effects: The 1-naphthylmethoxy group, an ether linkage, acts as an electron-donating group through resonance, while the naphthalene (B1677914) ring itself has a complex electronic nature. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with computational modeling, could elucidate the precise electronic impact of this substituent on the reactivity of the aniline ring and the basicity of the amino group.
Steric Hindrance: The bulky naphthyl moiety significantly hinders the ortho position. This steric crowding can influence reaction kinetics and regioselectivity. For example, in electrophilic aromatic substitution reactions, the substitution pattern would be heavily dictated by the steric bulk of the 1-naphthylmethoxy group, likely favoring reaction at the less hindered positions of the aniline ring.
Intramolecular Interactions: The proximity of the ether oxygen and the amine hydrogen allows for potential intramolecular hydrogen bonding. This interaction can influence the conformation of the molecule and the reactivity of the amino group. Spectroscopic studies in various solvents could probe the strength and effect of such interactions.
Table 2: Spectroscopic and Physicochemical Properties
| Property | Description | Significance |
| Molecular Formula | C₁₈H₁₇NO | |
| Molecular Weight | 263.33 g/mol | |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons. | Provides information on the electronic environment of different parts of the molecule and conformational preferences. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms. | Reveals the electronic distribution within the aromatic rings and the effects of the substituents. |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | Can indicate the presence and strength of intramolecular hydrogen bonding between the N-H and the ether oxygen. |
| pKa | A measure of the basicity of the amino group. | Quantifies the electronic influence of the methyl and 1-naphthylmethoxy groups on the amine's reactivity. |
By systematically studying the reactivity and properties of this compound, chemists can gain a deeper understanding of how large, non-symmetrical substituents modulate the behavior of fundamental organic functional groups like aromatic amines and ethers. This knowledge is transferable and contributes to the broader ability to design molecules with tailored properties for various applications in materials science and medicinal chemistry.
Q & A
Q. What are the most reliable synthetic routes for 5-methyl-2-(1-naphthylmethoxy)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols. For example, a related aniline derivative (5-methyl-2-(2-phenylethoxy)aniline) was prepared by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium under ambient conditions, achieving yields of 58–90% without protective groups . Another approach involves Pd-catalyzed N-benzylation of 5-methyl-2-(trifluoromethyl)aniline using benzaldehyde and NaBH₄ in acetic acid, yielding 87% product . Key factors include solvent choice (e.g., THF/water mixtures), temperature control (0°C to reflux), and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential?
- Methodological Answer : Structural confirmation requires combined spectroscopic analysis:
- NMR : Identifies substituent positions (e.g., methyl, naphthylmethoxy) via chemical shifts and splitting patterns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation pathways.
- X-ray Crystallography : Resolves spatial arrangement of the naphthylmethoxy group relative to the aniline core .
For example, PubChem data for similar compounds includes InChI keys (e.g., DUNMQAMYFPNOLM-UHFFFAOYSA-N) and molecular formulas (C₁₅H₁₇NO) .
Q. What are the common chemical reactions involving this compound in organic synthesis?
- Methodological Answer : The aniline group participates in:
- Nucleophilic Substitution : Reacts with alkyl halides or sulfonating agents to form secondary amines or sulfonamides.
- Electrophilic Aromatic Substitution : The methoxy and methyl groups direct further substitutions (e.g., nitration, halogenation) to specific ring positions.
- Catalytic Methylation : Cyclometalated ruthenium complexes enable methylation using methanol, offering a greener alternative to traditional alkylating agents .
Advanced Research Questions
Q. How can catalytic systems be optimized for para-selective C–H functionalization of this compound?
- Methodological Answer : Pd/S,O-ligand catalysts achieve para-selective olefination of aniline derivatives. For example, N-benzyl-5-methyl-2-(trifluoromethyl)aniline undergoes olefination at the para position under mild conditions (60–64°C) . Optimization involves ligand screening (e.g., electron-rich S,O-ligands), solvent polarity adjustments, and controlled stoichiometry of directing groups.
Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?
- Methodological Answer : Structural modifications focus on:
- Lipophilicity Enhancement : Introducing trifluoromethyl or methoxypropoxy groups improves membrane permeability .
- Heterocycle Integration : The compound serves as a precursor for indoloquinolines or oxadiazoles, which exhibit cytotoxicity or enzyme inhibition .
- Binding Affinity Studies : Molecular docking with targets like VEGFR2 guides rational design .
Q. How should researchers address contradictions in reported synthetic yields or regioselectivity for this compound?
- Methodological Answer : Discrepancies arise from divergent reaction conditions (e.g., nitric acid concentration in nitration steps ). To resolve:
- Controlled Replication : Standardize solvent purity, catalyst loading, and temperature gradients.
- Analytical Cross-Validation : Use HPLC or GC-MS to compare impurity profiles across methods.
- Computational Modeling : Predict substituent effects on regioselectivity via DFT calculations .
Q. What advanced analytical methods quantify trace impurities or degradation products in this compound?
- Methodological Answer :
- High-Resolution LC-MS/MS : Detects sub-ppm-level impurities (e.g., nitro derivatives, sulfonic acid byproducts).
- Stability-Indicating Assays : Accelerated degradation studies under heat/light exposure identify labile functional groups (e.g., methoxy cleavage) .
- XPS/XRD : Monitors crystallinity changes during storage .
Q. How is this compound utilized in synthesizing heterocyclic scaffolds for materials science?
- Methodological Answer : The compound acts as a building block for:
- Quinolines : Cyclocondensation with ketones or aldehydes forms fused rings with optoelectronic applications .
- Indoloquinolines : Palladium-catalyzed cross-coupling with boronic esters (e.g., 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) generates tricyclic systems .
Q. What role does this compound play in environmental sensor development?
- Methodological Answer : Its redox-active aniline core is functionalized into conductive polymers for:
Q. How do green chemistry principles apply to the synthesis and application of this compound?
- Methodological Answer :
Sustainable practices include: - Solvent Reduction : Microwave-assisted synthesis in aqueous media minimizes waste.
- Catalyst Recycling : Ru complexes from methylation reactions are recovered via biphasic systems .
- Biodegradability Studies : Ecotoxicity assays (e.g., Daphnia magna tests) ensure environmental safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
